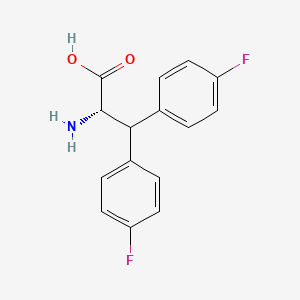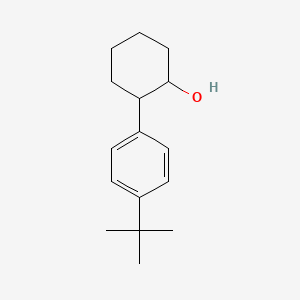
(S)-2-Amino-3,3-bis(4-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- can be achieved through several methods. One common synthetic route involves the asymmetric phase-transfer catalyzed alkylation of tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst . This method ensures high levels of enantioselectivity by adding the catalyst or base last during the reaction . Another method involves the reaction of 4-fluorocinnamic acid with appropriate reagents to yield the desired product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
化学反応の分析
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a substrate for tyrosine hydroxylase, aiding in the study of enzyme regulation.
Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: It is employed in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. As a substrate for tyrosine hydroxylase, it plays a role in the biosynthesis of catecholamines, which are crucial neurotransmitters . The compound’s fluorine atoms enhance its binding affinity and specificity towards the enzyme, thereby modulating its activity.
類似化合物との比較
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- can be compared with other fluorinated phenylalanine derivatives such as:
4-Fluoro-DL-phenylalanine: Similar in structure but differs in stereochemistry.
4-Fluoro-L-phenylalanine: Another fluorinated derivative with similar properties.
The uniqueness of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- lies in its specific substitution pattern and its high enantioselectivity in synthesis, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C15H13F2NO2 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C15H13F2NO2/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10/h1-8,13-14H,18H2,(H,19,20)/t14-/m0/s1 |
InChIキー |
WQUNIOUMWBRBNU-AWEZNQCLSA-N |
異性体SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[C@@H](C(=O)O)N)F |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)


![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)




![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)




![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
